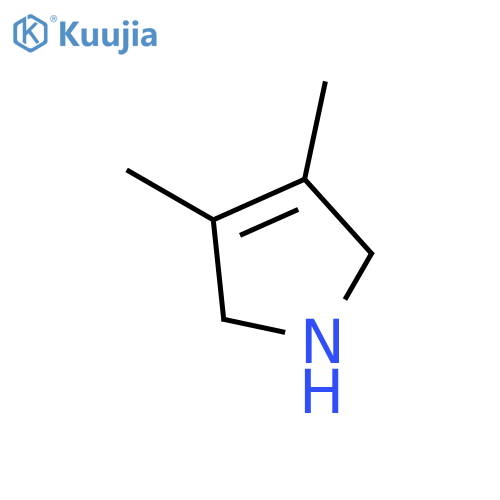Cas no 20368-84-7 (3,4-dimethyl-2,5-dihydro-1H-pyrrole)

20368-84-7 structure
商品名:3,4-dimethyl-2,5-dihydro-1H-pyrrole
3,4-dimethyl-2,5-dihydro-1H-pyrrole 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrole, 2,5-dihydro-3,4-dimethyl-
- 3,4-dimethyl-2,5-dihydro-1H-pyrrole
- EN300-26572041
- 20368-84-7
-
- MDL: MFCD32702403
- インチ: InChI=1S/C6H11N/c1-5-3-7-4-6(5)2/h7H,3-4H2,1-2H3
- InChIKey: MNCSOJLNXISMOS-UHFFFAOYSA-N
- ほほえんだ: CC1=C(CNC1)C
計算された属性
- せいみつぶんしりょう: 97.08923
- どういたいしつりょう: 97.089149355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 90.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- PSA: 12.03
3,4-dimethyl-2,5-dihydro-1H-pyrrole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26572041-1g |
3,4-dimethyl-2,5-dihydro-1H-pyrrole |
20368-84-7 | 1g |
$914.0 | 2023-09-14 | ||
| Enamine | EN300-26572041-10g |
3,4-dimethyl-2,5-dihydro-1H-pyrrole |
20368-84-7 | 10g |
$3929.0 | 2023-09-14 | ||
| Enamine | EN300-26572041-0.5g |
3,4-dimethyl-2,5-dihydro-1H-pyrrole |
20368-84-7 | 0.5g |
$877.0 | 2023-09-14 | ||
| Enamine | EN300-26572041-5g |
3,4-dimethyl-2,5-dihydro-1H-pyrrole |
20368-84-7 | 5g |
$2650.0 | 2023-09-14 | ||
| Enamine | EN300-26572041-5.0g |
3,4-dimethyl-2,5-dihydro-1H-pyrrole |
20368-84-7 | 5g |
$2650.0 | 2023-06-01 | ||
| Enamine | EN300-26572041-0.1g |
3,4-dimethyl-2,5-dihydro-1H-pyrrole |
20368-84-7 | 0.1g |
$804.0 | 2023-09-14 | ||
| Enamine | EN300-26572041-10.0g |
3,4-dimethyl-2,5-dihydro-1H-pyrrole |
20368-84-7 | 10g |
$3929.0 | 2023-06-01 | ||
| Enamine | EN300-26572041-0.25g |
3,4-dimethyl-2,5-dihydro-1H-pyrrole |
20368-84-7 | 0.25g |
$840.0 | 2023-09-14 | ||
| Enamine | EN300-26572041-2.5g |
3,4-dimethyl-2,5-dihydro-1H-pyrrole |
20368-84-7 | 2.5g |
$1791.0 | 2023-09-14 | ||
| Enamine | EN300-26572041-0.05g |
3,4-dimethyl-2,5-dihydro-1H-pyrrole |
20368-84-7 | 0.05g |
$768.0 | 2023-09-14 |
3,4-dimethyl-2,5-dihydro-1H-pyrrole 関連文献
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
20368-84-7 (3,4-dimethyl-2,5-dihydro-1H-pyrrole) 関連製品
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量